molecular formula C24H25ClN4 B12127126 N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12127126
M. Wt: 404.9 g/mol
InChI Key: VYWIJHVBTXGLQR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with butylphenyl and chlorophenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-methylpyrazole and 2,4-pentanedione, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring.

    Substitution Reactions: The introduction of the butylphenyl and chlorophenyl groups is achieved through nucleophilic aromatic substitution reactions. This can involve the reaction of the pyrazolo[1,5-a]pyrimidine core with 4-butylphenylboronic acid and 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed Suzuki coupling with boronic acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antiviral activities.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, helping to elucidate mechanisms of disease and potential therapeutic interventions.

    Chemical Biology: The compound serves as a tool for probing biological systems, allowing scientists to investigate the roles of specific proteins or pathways in health and disease.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-(4-butylphenyl)-3-(2-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-(4-butylphenyl)-3-(2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the specific combination of butylphenyl and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25ClN4

Molecular Weight

404.9 g/mol

IUPAC Name

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H25ClN4/c1-4-5-8-18-11-13-19(14-12-18)27-22-15-16(2)26-24-23(17(3)28-29(22)24)20-9-6-7-10-21(20)25/h6-7,9-15,27H,4-5,8H2,1-3H3

InChI Key

VYWIJHVBTXGLQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C

Origin of Product

United States

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